(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE
Overview
Description
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides This compound is characterized by the presence of a cyano group, an ethoxy group, a hydroxyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxy-4-hydroxybenzaldehyde, 1-phenylethylamine, and malononitrile.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired propenamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyano group may yield a primary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals with therapeutic properties.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group, hydroxyl group, and phenylethyl group may play key roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-3-(3-HYDROXY-4-METHOXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-(3-ETHOXY-4-METHOXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-(3-HYDROXY-4-ETHOXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXYPHENYL)-N~1~-(1-PHENYLETHYL)-2-PROPENAMIDE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a cyano group, ethoxy group, hydroxyl group, and phenylethyl group may result in unique reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-19-12-15(9-10-18(19)23)11-17(13-21)20(24)22-14(2)16-7-5-4-6-8-16/h4-12,14,23H,3H2,1-2H3,(H,22,24)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMWEVNMFVEOOG-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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